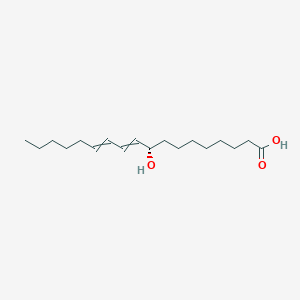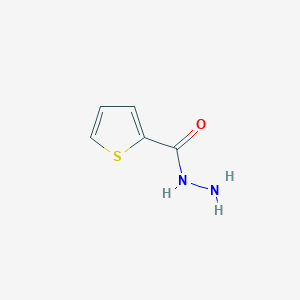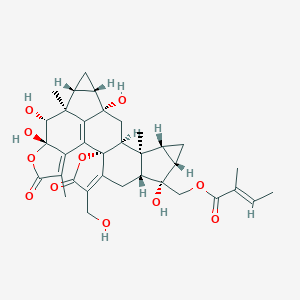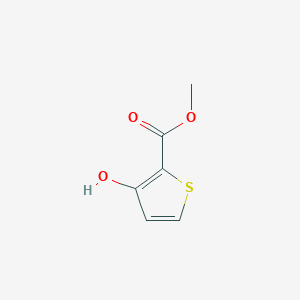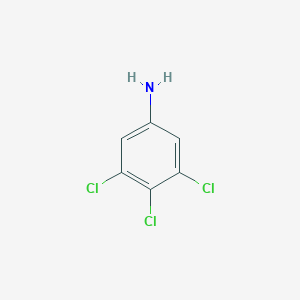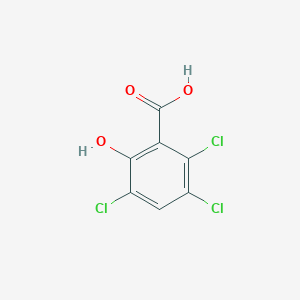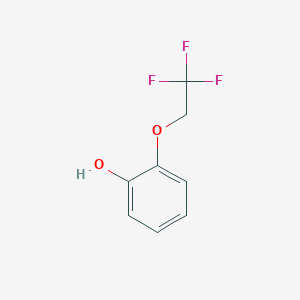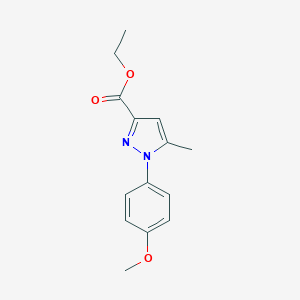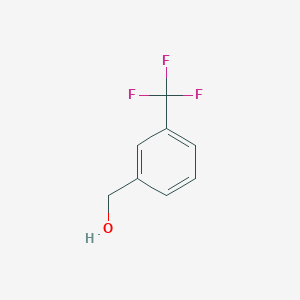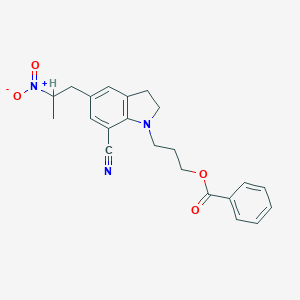
酸性蓝7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid blue 7 is a synthetic dye used in a variety of applications, including textile dyeing, food coloring, and analytical chemistry. It is also used in laboratory experiments to study the biochemical and physiological effects of dyes on living organisms.
科学研究应用
染料合成
酸性蓝7 用于染料的合成。 在水中评估了this compound 染料合成的催化氧化反应 . 没有铅氧化物或锰氧化物衍生物作为氧化剂,研究了多金属氧酸盐催化剂以减少有害重金属的使用 . 通过将硅钨酸与氧化铜混合制备催化剂,并使用含水过氧化氢(30%)作为氧化剂 . 该反应在95°C下进行45分钟,从相应的无色酸生成this compound,并且适用于10克规模的合成 .
染料二聚
this compound 用于研究染料二聚过程。 通过一系列在不同染料浓度下的吸收实验研究了染料二聚过程 .
酸碱传感器
this compound 用于酸碱传感器的开发。 将酸碱指示剂封装在二氧化硅中的目的是使其化学稳定 .
4. 液晶显示器的彩色滤光片 this compound 用于生产液晶显示器的彩色滤光片 .
生物探针
工业化学
作用机制
Target of Action
Acid Blue 7, also known as Aniline Blue or China Blue, is a synthetic dye used in a variety of applications, including textile dyeing and biological staining . The primary target of Acid Blue 7 is the material it is intended to color. In the context of biological staining, it binds to proteins and other biological structures, allowing them to be visualized under a microscope .
Mode of Action
The mode of action of Acid Blue 7 involves a catalytic oxidation reaction . The dye is synthesized through a process that involves the oxidation of a precursor compound known as a leuco acid . This oxidation process is facilitated by a catalyst prepared by mixing silicotungstic acid with copper oxide . The oxidizing agent used in this reaction is aqueous hydrogen peroxide .
Biochemical Pathways
The oxidation process that produces the dye can be considered a chemical pathway in its own right . This pathway begins with the leuco acid precursor and ends with the formation of Acid Blue 7, with the key step being the oxidation reaction catalyzed by the silicotungstic acid-copper oxide catalyst .
Result of Action
The primary result of Acid Blue 7’s action is the imparting of color to the target material. In the case of biological staining, this allows specific structures within cells or tissues to be visualized more easily . The dye can also be used to color textiles and other materials .
Action Environment
The efficacy and stability of Acid Blue 7 can be influenced by various environmental factors. For example, the dye’s color may be affected by the pH of the solution it is in . Additionally, the dye’s stability and colorfastness can be influenced by exposure to light and heat . The dye’s action can also be influenced by the presence of other chemicals in its environment .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Acid Blue 7 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-Aminophenol", "2-Naphthol", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Diazotization of 2-Aminophenol with Sodium Nitrite in Hydrochloric Acid to form 2-Amino-4-nitrophenol", "Step 2: Reduction of 2-Amino-4-nitrophenol with Sodium Hydroxide to form 2-Amino-4-aminophenol", "Step 3: Coupling of 2-Amino-4-aminophenol with 2-Naphthol in the presence of Sodium Carbonate to form the dye intermediate", "Step 4: Sulfonation of the dye intermediate with Sulfuric Acid to form Acid Blue 7", "Step 5: Neutralization of the reaction mixture with Sodium Bicarbonate and Sodium Chloride to obtain the final product" ] } | |
| 3486-30-4 | |
分子式 |
C37H36N2NaO6S2 |
分子量 |
691.8 g/mol |
IUPAC 名称 |
sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |
InChI 键 |
ZCIOQSFCTTZDBE-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
| 3486-30-4 | |
同义词 |
alphazurine A alphazurine A, sodium salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acid Blue 7 is an organic compound with a complex molecular structure. Its IUPAC name is (2Z)-2-[7-(Dimethylamino)-9-phenyl-9H-xanthen-3-ylidene]-3-oxo-2,3-dihydro-1H-indole-5-sulfonic acid.
ANone: The molecular formula of Acid Blue 7 is C27H21N3O7S, and its molecular weight is 527.55 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize Acid Blue 7. For example, UV-Vis spectroscopy has been employed to study its absorption and emission properties, particularly in the context of laser applications [, ].
A: Acid Blue 7 exhibits compatibility with various materials, including gelatin films [, ], wool fibers [, ], and cellulose-based materials [, ].
A: Exposure to UV radiation can cause surface oxidation of wool fibers, leading to increased dye uptake of Acid Blue 7 []. This property is particularly useful for enhancing dyeing processes.
A: Acid Blue 7 serves as an effective acceptor dye in energy transfer distributed feedback dye lasers (ETDFDL) [, ]. It enables pulse narrowing, contributing to the laser's efficiency.
ANone: Yes, Acid Blue 7 can be effectively removed from wastewater using various adsorbents.
A: Several materials have demonstrated significant potential for adsorbing AB7 from aqueous solutions. These include: * Spirulina platensis (microalgae): This microalgae exhibited a remarkable ability to remove both Acid Black 210 and Acid Blue 7 dyes, achieving removal percentages exceeding 92% under optimized conditions []. * Mg/Al Layered Double Oxides: These oxides demonstrate impressive adsorption capacities, with a maximum capacity reaching 446.9 mg/g under specific conditions. Their effectiveness is attributed to hydrogen bonding interactions between the layered structure and the dye molecules []. * Date Stones: This readily available material has shown promising results for removing Acid Blue 7, along with other acid dyes. Studies suggest that the adsorption process follows a pseudo-second-order kinetic model []. * Trimetallic nanoparticles (Ag–Cu–Co): These nanoparticles demonstrated exceptional adsorption capacity for Acid Blue 7, with a maximum adsorption capacity of 74.07 mg/g. The adsorption process was found to be endothermic and spontaneous []. * Water Hyacinth: This readily available aquatic plant can remove Acid Blue 7 from solutions. Studies indicate that the Freundlich isotherm model best describes the adsorption process []. * Teak Sawdust: This readily available agricultural waste has also shown promise in removing Acid Blue 7 from solutions. Studies suggest the adsorption process aligns with both the Langmuir and Freundlich isotherm models [].
A: The adsorption efficiency of Acid Blue 7 is influenced by several factors, including pH, temperature, contact time, adsorbent dosage, and the presence of other ions in the solution. These parameters impact the interactions between the dye molecules and the adsorbent surface, ultimately affecting the adsorption process [, , , , , ].
A: Studies have shown that Acid Blue 7 can exhibit mutagenic and genotoxic effects []. It is crucial to handle this dye with care and to explore methods for its effective removal from industrial wastewater.
ANone: As a commonly used dye, Acid Blue 7 can enter water bodies through industrial discharge, posing potential risks to aquatic ecosystems. Its presence can affect water quality and impact aquatic organisms. Therefore, responsible waste management and the development of efficient treatment methods are crucial to mitigate its environmental impact.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique widely employed to determine Acid Blue 7 levels in various matrices, including food packaging materials []. This method allows for the simultaneous analysis of multiple dyes with high accuracy and precision.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


